molecular formula C15H24O5 B587040 Dihydro Artemisinin Tetrahydrofuran Acetate CAS No. 198817-95-7

Dihydro Artemisinin Tetrahydrofuran Acetate

Cat. No.: B587040
CAS No.: 198817-95-7
M. Wt: 284.352
InChI Key: MXTIBMLCXHSHGJ-AAAPMNIRSA-N
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Description

Dihydro Artemisinin Tetrahydrofuran Acetate is a derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. Artemisinin and its derivatives have been widely recognized for their potent antimalarial properties. This compound is a semi-synthetic compound that has shown promise in various scientific research applications, particularly in the fields of medicine and pharmacology .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dihydro Artemisinin Tetrahydrofuran Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological profiles. These derivatives are often evaluated for their antimalarial, anti-inflammatory, and anticancer activities .

Scientific Research Applications

Dihydro Artemisinin Tetrahydrofuran Acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate involves the generation of reactive oxygen species (ROS) that cause oxidative stress in target cells. This oxidative stress leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the induction of apoptosis through the activation of caspases and the modulation of inflammatory cytokines .

Comparison with Similar Compounds

    Artemisinin: The parent compound from which Dihydro Artemisinin Tetrahydrofuran Acetate is derived.

    Dihydroartemisinin: A direct derivative of artemisinin with potent antimalarial activity.

    Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.

    Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria.

Uniqueness: this compound is unique due to its modified structure, which includes a tetrahydrofuran ring and an acetate group. These modifications enhance its pharmacokinetic properties and potentially broaden its therapeutic applications compared to other artemisinin derivatives .

Biological Activity

Dihydro Artemisinin Tetrahydrofuran Acetate (DHTA) is a derivative of dihydroartemisinin (DHA), which is known for its potent antimalarial and anticancer properties. This article explores the biological activity of DHTA, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

DHTA, like other artemisinin derivatives, exerts its biological effects primarily through the generation of free radicals upon activation by iron. These radicals can alkylate various biological targets, leading to cellular damage and apoptosis in parasitic and cancerous cells. The proposed mechanisms include:

  • Iron-Catalyzed Activation: DHTA interacts with iron to produce reactive oxygen species (ROS), which are responsible for inducing oxidative stress in target cells. This process is crucial for its antimalarial activity, as it disrupts the malaria parasite's cellular functions .
  • Alkylation of Cellular Targets: The free radicals generated from DHTA can alkylate proteins and lipids within the cell, leading to cell death. This mechanism is particularly significant in cancer cells, where it can trigger apoptosis or other forms of cell death .

Antimalarial Activity

DHTA has shown significant efficacy against malaria parasites. Studies have demonstrated that it can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria, through the following actions:

  • Inhibition of Heme Detoxification: DHTA disrupts the detoxification of heme in malaria parasites, leading to increased oxidative stress and eventual cell death .
  • Synergistic Effects with Other Antimalarials: When combined with other antimalarial drugs, DHTA has been shown to enhance therapeutic outcomes, reducing the likelihood of resistance development .

Anticancer Activity

Recent research highlights the potential of DHTA as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines has been documented:

  • Cell Lines Affected: DHTA exhibits antiproliferative effects on breast, colon, pancreas, liver, lung, ovarian, and prostate cancer cells .
  • Mechanistic Insights: The compound has been found to reduce c-MYC protein levels in tumor cells, leading to cell cycle arrest and apoptosis. This suggests a multi-targeted approach in its anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activity of DHTA and its derivatives:

StudyFindings
Demonstrated that DHTA associates with parasite membranes and induces mitochondrial damage.
Highlighted the anticancer potential of DHTA through apoptosis involving multiple signaling pathways.
Reported significant antiproliferative effects in various tumor cell lines and suggested potential for combination therapies.
Showed that hybridization with bile acids enhances antiviral activity while reducing toxicity.

Properties

IUPAC Name

[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTIBMLCXHSHGJ-AAAPMNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747641
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198817-95-7
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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